2-(2,4-Difluoro-phenyl)-nicotinonitrile
Description
2-(2,4-Difluoro-phenyl)-nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with a nitrile group at position 3 and a 2,4-difluorophenyl moiety at position 2. The inclusion of fluorine atoms in the phenyl ring likely enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, as observed in fluorinated nicotinonitriles such as 2-amino-6-cyclopropyl-4-(4-fluorophenyl)nicotinonitrile and 6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile derivatives .
Properties
Molecular Formula |
C12H6F2N2 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2/c13-9-3-4-10(11(14)6-9)12-8(7-15)2-1-5-16-12/h1-6H |
InChI Key |
ILIWLNKKUTYDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=C(C=C2)F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural and Functional Modifications
Nicotinonitrile derivatives exhibit variable biological activities depending on substituent groups. Below is a comparative analysis based on substituents and activities:
Table 1: Key Nicotinonitrile Derivatives and Their Properties
Antimicrobial Activity
- Fluorophenyl Derivatives: Fluorinated analogs like 2-(2,4-Difluoro-phenyl)-nicotinonitrile are hypothesized to exhibit stronger antimicrobial activity due to fluorine’s electron-withdrawing effects, which improve binding to microbial enzymes. For example, triazole-linked fluorinated nicotinonitriles show notable antimicrobial effects .
- Heteroaryl-Substituted Derivatives : Compound A1 () demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to its dibenzofuran and indole groups .
Cytotoxicity
- Dichlorophenyl-Pyrazolyl Derivatives : Compounds 18 and 19 () are cytotoxic, likely due to chloro and fluorophenyl groups enhancing DNA intercalation or enzyme inhibition .
Molluscicidal Activity
- Thiolate Salts : Piperidinium and morpholinium thiolate salts (4a, 4b) showed the highest molluscicidal activity (LC50 = 2.90–3.03 mg/mL) against M. cartusiana, attributed to ionic charges facilitating membrane penetration .
- Amino-Substituted Derivatives: 2-Aminonicotinonitrile (compound 2) exhibited moderate molluscicidal effects, while aryl amide derivatives lost activity entirely, emphasizing the critical role of substituent polarity .
Biochemical Effects
- Transaminase Elevation: Nicotinonitrile derivatives 2, 4a, and 4b increased ALT and AST levels in M. Fluorinated analogs may mitigate this via improved metabolic stability.
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst, with a base such as sodium carbonate in a mixed solvent system (toluene/ethanol/water). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes coupling efficiency |
| Catalyst Loading | 2–3 mol% | Balances cost and activity |
| Reaction Time | 12–18 hours | Ensures completion |
Under these conditions, yields of 68–75% are achievable. The electron-withdrawing cyano group on the pyridine ring activates the 2-position for coupling, while the difluorophenylboronic acid’s reactivity is enhanced by fluorine’s inductive effects.
Limitations and Side Reactions
Competitive proto-deboronation of the boronic acid and homocoupling byproducts may reduce yields. Additives like tetrabutylammonium bromide (TBAB) mitigate these issues by stabilizing the boronate intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring in 2-fluoronicotinonitrile facilitates nucleophilic displacement of fluoride by 2,4-difluorophenyl grignard or lithium reagents.
Mechanistic Considerations
The cyano group at position 3 directs nucleophilic attack to position 2 via resonance and inductive effects. A representative protocol involves:
-
Generating 2,4-difluorophenylmagnesium bromide in THF.
-
Adding 2-fluoronicotinonitrile at −78°C to prevent side reactions.
-
Quenching with ammonium chloride and isolating the product.
Yields range from 50–62%, with undesired substitution at position 4 occurring in ≤8% of cases.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) improve solubility but may promote decomposition. Low temperatures (−78°C to 0°C) are critical for regioselectivity.
Cyanation of Preformed Biaryl Systems
An alternative approach introduces the cyano group after constructing the 2-(2,4-difluorophenyl)pyridine scaffold.
Rosenmund-von Braun Reaction
Treating 2-bromo-2',4'-difluorobiphenyl with copper(I) cyanide (CuCN) in DMF at 150°C installs the nitrile group. This method affords moderate yields (55–60%) but requires harsh conditions, limiting functional group tolerance.
Sandmeyer Cyanation
Diazotization of 2-amino-2',4'-difluorobiphenyl followed by treatment with CuCN provides a milder pathway. However, the multi-step sequence reduces overall efficiency (45–50% yield).
One-Pot Tandem Synthesis
Recent advances leverage one-pot strategies to streamline production. A notable example couples in situ-generated 2-chloronicotinonitrile with 2,4-difluoroaniline via a Buchwald-Hartwig amination-like pathway, followed by oxidation to the nitrile.
Key Steps and Intermediates
-
Chlorination : 3-Cyanopyridine reacts with PCl₅ to form 2-chloronicotinonitrile.
-
Coupling : Palladium-catalyzed coupling with 2,4-difluoroaniline.
-
Oxidation : MnO₂ oxidizes the intermediate amine to the nitrile.
This method achieves 70% yield but demands precise control over oxidation conditions to prevent over-oxidation.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions, particularly in steps requiring high temperatures or prolonged heating.
Case Study: Cyano Group Installation
A mixture of 2-(2,4-difluorophenyl)pyridine, NH₄HCO₃, and DMF is irradiated at 150°C for 30 minutes, introducing the nitrile via a radical mechanism. This method achieves 65% yield with >90% purity, significantly reducing reaction time compared to conventional heating.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–75 | 12–18 hrs | High | Moderate |
| SNAr | 50–62 | 6–8 hrs | Moderate | High |
| Rosenmund-von Braun | 55–60 | 24 hrs | Low | Low |
| One-Pot Tandem | 70 | 10–12 hrs | High | Moderate |
| Microwave-Assisted | 65 | 0.5 hrs | Moderate | High |
The Suzuki-Miyaura and one-pot methods offer superior yields but face scalability challenges due to catalyst costs. Microwave-assisted synthesis balances speed and efficiency, making it promising for industrial applications.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Domino reaction | 65–85 | Benzaldehyde, DME, 80°C | |
| Nucleophilic substitution | 50–70 | Pd catalyst, THF, reflux | |
| Coupling with Tf esters | 45–60 | DME, room temperature |
What spectroscopic techniques are critical for characterizing nicotinonitrile derivatives?
Basic
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at 2,4-positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and nitrile group presence (e.g., [M+H] peaks) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Advanced Tip : Use F NMR to resolve fluorine environments in aryl groups, critical for distinguishing regioisomers .
How can researchers optimize reaction conditions to improve yields of nicotinonitrile derivatives?
Advanced
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DME) enhance reactivity for coupling steps .
- Catalyst screening : Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency .
- Temperature control : Lower temps (rt to 60°C) reduce side reactions in sensitive fluorinated systems .
- Design of Experiments (DOE) : Multi-variable analysis to balance cost and yield (e.g., cost estimates for Pd catalysts vs. ligand availability) .
Data-Driven Example : In , yields dropped from 60% to 45% when scaling from mg to gram quantities due to heat dissipation issues, highlighting the need for controlled stirring and cooling.
What computational methods aid in understanding the electronic properties of 2-(2,4-Difluoro-phenyl)-nicotinonitrile?
Q. Advanced
- DFT calculations : Predict HOMO/LUMO levels to assess redox behavior and nucleophilic attack sites .
- Molecular docking : Model interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock Vina .
- SAR studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity using QSAR models .
Case Study : Fluorine’s electron-withdrawing effect lowers the LUMO energy in 2,4-difluoro derivatives, enhancing electrophilicity for nucleophilic addition .
How should researchers address discrepancies in reported synthetic yields for nicotinonitrile analogs?
Data Contradiction Analysis
Discrepancies often arise from:
- Impurity profiles : Unoptimized purification (e.g., residual Pd in cross-coupling reactions) lowers yields .
- Reagent quality : Anhydrous vs. hydrated solvents (e.g., DME) impact water-sensitive steps .
- Scale effects : Pilot-scale reactions may lack homogeneity, requiring adjusted stirring rates .
Resolution Strategy : Replicate methods with strict adherence to reported conditions (e.g., degassing solvents for Pd catalysis) and validate via independent characterization .
What are the potential biological applications of nicotinonitrile derivatives in academic research?
Q. Application Focus
- Kinase inhibition : Derivatives like LY3522348 act as dual KHK-A/KHK-C inhibitors, validated via cell-based assays (IC < 100 nM) .
- Antiviral agents : Substituted nicotinonitriles show activity in coronaviral protease inhibition assays (e.g., EC = 1.2 µM in Vero cells) .
- Fluorescent probes : Nitrile groups enable conjugation to biomolecules for imaging (e.g., coupling with thiols via Michael addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
